3-(2,4-二氧代-噻唑烷-3-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

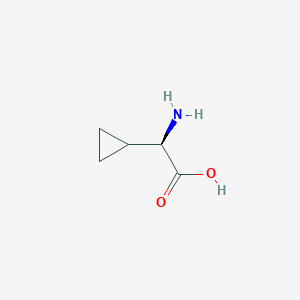

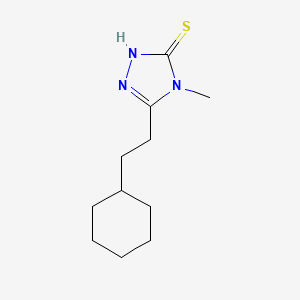

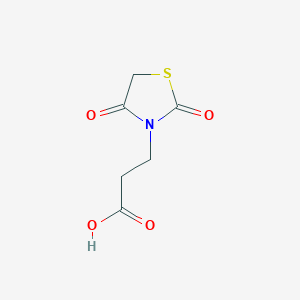

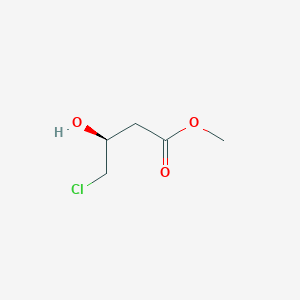

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, also known as (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid, is a compound with the molecular formula C5H5NO4S and a molecular weight of 175.1612. It is a heterocyclic compound that contains a thiazolidine nucleus3.

Synthesis Analysis

The synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and its derivatives is a topic of interest in medicinal chemistry research3. However, specific synthesis methods for this compound were not found in the available literature.

Molecular Structure Analysis

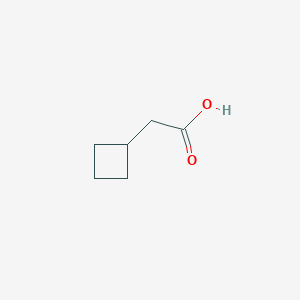

The molecular structure of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid includes a five-membered thiazolidine ring with two carbonyl groups at the 2nd and 4th positions and a carboxylic acid group attached to the 3rd position2.

Chemical Reactions Analysis

Specific chemical reactions involving 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid were not found in the available literature.Physical And Chemical Properties Analysis

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is a solid compound1. Further physical and chemical properties were not found in the available literature.科学研究应用

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria .

- Method : The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

- Results : Most of thiazolidinediones exhibit good bactericidal activity .

-

Antidiabetic Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinedione derivatives are used as antidiabetic agents .

- Method : Researchers synthesized a new series of thiazolidinediones derivatives derived from 5-arylidene-2,4-thiazolidinedione . The antidiabetic activity of synthesized compounds were performed by alloxan induced tail tipping method .

- Results : The synthesized compound [5-(4-methoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid and [5-(substituted)-2,4-dioxo-thiazolidin-3-yl]-acetic acid substituted ester showed promising results .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria .

- Method : The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

- Results : Most of thiazolidinediones exhibit good bactericidal activity .

-

Antidiabetic Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinedione derivatives are used as antidiabetic agents .

- Method : Researchers synthesized a new series of thiazolidinediones derivatives derived from 5-arylidene-2,4-thiazolidinedione . The antidiabetic activity of synthesized compounds were performed by alloxan induced tail tipping method .

- Results : The synthesized compound [5-(4-methoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid and [5-(substituted)-2,4-dioxo-thiazolidin-3-yl]-acetic acid substituted ester showed promising results .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria .

- Method : The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

- Results : Most of thiazolidinediones exhibit good bactericidal activity .

-

Antidiabetic Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinedione derivatives are used as antidiabetic agents .

- Method : Researchers synthesized a new series of thiazolidinediones derivatives derived from 5-arylidene-2,4-thiazolidinedione . The antidiabetic activity of synthesized compounds were performed by alloxan induced tail tipping method .

- Results : The synthesized compound [5-(4-methoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid and [5-(substituted)-2,4-dioxo-thiazolidin-3-yl]-acetic acid substituted ester showed promising results .

安全和危害

The safety and hazards associated with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid are not specified in the available literature. However, it is classified as a combustible solid1.

未来方向

Thiazolidinediones, including 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, are of interest in medicinal chemistry due to their presence in numerous biological compounds and their diverse biological activities3. Future research may focus on synthesizing new structural prototypes with more effective biological activities3.

属性

IUPAC Name |

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAVHFNOFSNDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365686 |

Source

|

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

CAS RN |

49629-36-9 |

Source

|

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)